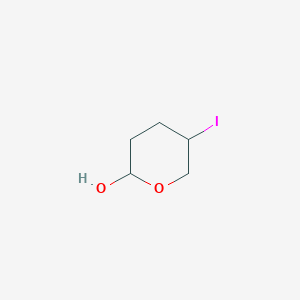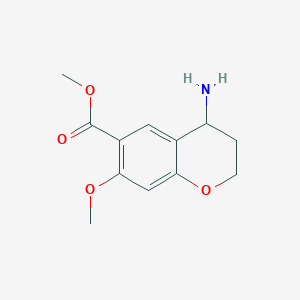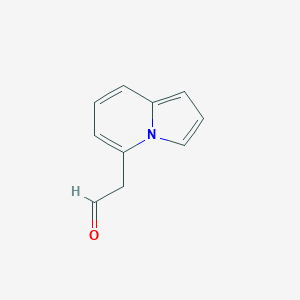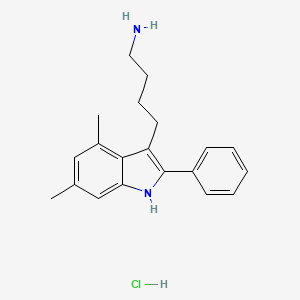
2,4-Dichloro-6-fluoro-7-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-fluoro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2O and a molecular weight of 247.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline typically involves a multi-step reaction process. One reported method includes the following steps :
Step 1: Tetrakis(triphenylphosphine)palladium catalyzed reaction in N,N-dimethylformamide under microwave irradiation at 0°C for 0.25 hours.
Step 2: Reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide and dichloromethane at 0-20°C for 2 hours.
Step 3: Oxidation using dihydrogen peroxide and sodium hydroxide in a water-ethanol mixture under reflux for 2 hours.
Step 4: Final reaction with N,N-diethylaniline and trichlorophosphate under reflux for 4 hours.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxy group at position 7 can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, N-ethyl-N,N-diisopropylamine, dihydrogen peroxide, and trichlorophosphate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-6-fluoro-7-methoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are targets for cancer therapy.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-fluoro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two methoxy groups at positions 6 and 7, making it structurally similar but with different chemical properties.
2,4-Dichloro-7-fluoro-6-methoxyquinazoline: This is another closely related compound with similar applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5Cl2FN2O |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
2,4-dichloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-3-6-4(2-5(7)12)8(10)14-9(11)13-6/h2-3H,1H3 |
Clé InChI |
JSEUWOYTQGIHSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)






![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)



